8-Chloroquinolin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloroquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUWTZAQSQFJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Chloroquinolin 7 Ol and Its Precursors
Classical Synthetic Routes and Their Mechanistic Implications for Quinoline (B57606) Scaffolds
Traditional methods for quinoline synthesis, many of which were developed over a century ago, remain fundamental to the construction of this heterocyclic system. These methods, often named after their discoverers, typically involve the condensation and cyclization of anilines with various carbonyl compounds. While powerful, they often necessitate harsh reaction conditions, such as strong acids or high temperatures.
One of the foundational methods for producing the quinoline core is the Skraup synthesis . This reaction involves the treatment of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The mechanism is believed to proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. Subsequent acid-catalyzed cyclization and dehydrogenation yield the quinoline ring. A related method is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, offering a more versatile approach to substituted quinolines. Mechanistic studies involving carbon isotope labeling suggest a fragmentation-recombination pathway for this reaction.
The Friedländer synthesis offers another classical route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be catalyzed by either acids or bases and is particularly useful for preparing quinolines with specific substitution patterns. However, the regioselectivity can be a challenge when using unsymmetrical ketones. nih.gov
Exploration of Regioselective Halogenation Strategies
The introduction of a chlorine atom at a specific position on the quinoline ring is a critical step in the synthesis of 8-chloroquinolin-7-ol. Regioselective halogenation of the quinoline nucleus can be challenging due to the directing effects of the heterocyclic nitrogen and other substituents. Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring, with the precise position depending on the reaction conditions and the substituents already present.
For the synthesis of halogenated 8-hydroxyquinoline (B1678124) derivatives, direct chlorination using reagents like N-chlorosuccinimide (NCS) under acidic conditions has been reported. nih.gov The hydroxyl group at position 8 is an activating, ortho-, para-directing group, which would favor substitution at positions 5 and 7. To achieve chlorination specifically at the 8-position of a pre-formed quinolin-7-ol, steric and electronic factors would need to be carefully controlled. Alternatively, the synthesis can proceed from a precursor already containing the chlorine atom at the desired position. For instance, starting with an appropriately substituted aniline, such as 2-amino-3-chlorophenol, and subjecting it to a classical quinoline synthesis would install the chloro and hydroxyl groups in the desired locations.
Ring Closure Reactions and Optimization Protocols
The key step in most classical quinoline syntheses is the intramolecular cyclization to form the pyridine (B92270) ring. The efficiency of this ring closure is highly dependent on the reaction conditions, including the choice of acid or base catalyst, solvent, and temperature. Optimization of these parameters is crucial to maximize the yield and purity of the desired quinoline derivative.
For instance, in the Skraup and Doebner-von Miller reactions, the use of a strong protic acid like sulfuric acid is essential to promote both the initial condensation and the subsequent cyclization. The concentration of the acid and the reaction temperature must be carefully controlled to avoid side reactions and decomposition of the starting materials. In the Friedländer synthesis, both acid and base catalysis can be employed. Lewis acids have also been shown to effectively catalyze this reaction, sometimes offering milder conditions and improved yields. nih.gov The choice of catalyst can also influence the regioselectivity of the cyclization when unsymmetrical ketones are used as starting materials. nih.gov
Modern and Sustainable Synthetic Approaches for Quinoline Derivatives
In recent decades, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for quinoline synthesis. These modern approaches often utilize catalysts to achieve transformations under milder conditions and with higher atom economy.
Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis, Nanocatalysis, Gold Catalysis)
Transition metal catalysis has revolutionized the synthesis of quinolines, enabling a wide range of transformations that are not possible with classical methods. nih.gov Catalysts based on palladium, copper, rhodium, cobalt, and nickel have been employed in various C-H activation and annulation strategies to construct the quinoline scaffold. nih.govmdpi.com For example, cobalt(III)-catalyzed one-pot syntheses involving C-H activation, carbonylation, and cyclization of anilines and ketones have been reported to produce a broad scope of quinoline derivatives in good to excellent yields. nih.gov Nickel(II) catalysts have also been used for the synthesis of polysubstituted quinolines from α-aminoaryl alcohols and ketones or secondary alcohols through a sequential dehydrogenation and condensation process. nih.gov
| Catalyst Type | Metal | Reaction Type | Advantages |
| Transition Metal | Co(III) | C-H activation, carbonylation, cyclization | Broad substrate scope, good to excellent yields |
| Transition Metal | Ni(II) | Dehydrogenation, condensation | Use of simple and inexpensive catalyst |
| Transition Metal | Zn(II) | Multicomponent coupling | Ligand-free, solvent-free, inert conditions |
| Nanocatalysis | Various | Various | High surface area, reusability, mild conditions |
| Gold Catalysis | Au | Annulation, cyclization | Mild conditions, high efficiency |
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. While less common for the direct synthesis of the quinoline core, organocatalysts can be employed in key bond-forming reactions that lead to quinoline precursors.
Nanocatalysis leverages the unique properties of nanoparticles, such as high surface area-to-volume ratio and enhanced catalytic activity, to promote chemical reactions. The use of nanocatalysts in quinoline synthesis aligns with the principles of green chemistry by often allowing for milder reaction conditions, lower catalyst loadings, and easier catalyst recovery and reuse.
Gold catalysis has also been applied to the synthesis of quinoline derivatives. Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack, enabling various annulation and cyclization reactions to form the quinoline ring under mild conditions.
Flow Chemistry and Green Chemistry Principles in Quinoline Synthesis
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of quinoline derivatives has been successfully adapted to flow processes, allowing for rapid reaction optimization and increased production efficiency. For example, a continuous flow nitro reduction followed by an intramolecular cyclocondensation has been used to synthesize diversely substituted quinolines. researchgate.net
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of quinoline synthesis, this involves the use of safer solvents (or solvent-free conditions), renewable starting materials, energy-efficient methods, and catalysts that can be recycled. mdpi.com Many of the modern catalytic methods discussed above contribute to the greening of quinoline synthesis. The use of water as a solvent, for instance, has been explored in some zinc-mediated coupling reactions to produce sulfonylated quinolines. nih.gov
| Green Chemistry Principle | Application in Quinoline Synthesis |
| Use of Safer Solvents | Employing water or ionic liquids as reaction media. |
| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. |
| Use of Catalysis | Utilizing recyclable catalysts to reduce waste and improve efficiency. |
| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. |
Microwave-Assisted and Photochemical Synthetic Innovations
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. The synthesis of various quinoline derivatives has been successfully achieved using microwave heating, often in conjunction with catalysts or under solvent-free conditions. For example, a reusable solid acid catalyst (Nafion NR50) has been used for the Friedländer quinoline synthesis in ethanol (B145695) under microwave conditions. mdpi.com
Photochemical synthesis , which utilizes light to initiate chemical reactions, offers a unique and powerful approach to the construction and functionalization of organic molecules. Visible-light-mediated methods are particularly attractive as they are considered a green and sustainable energy source. mdpi.com Photochemical reactions have been employed for the C-H functionalization of quinolines, allowing for the direct introduction of various substituents onto the quinoline ring under mild conditions. nih.gov While less common for the initial construction of the quinoline scaffold, photochemical methods hold promise for the development of novel and efficient synthetic routes.
Scalability Considerations for Research and Development
Transitioning the synthesis of this compound from laboratory benchtop to research and development (R&D) scale or pilot plant production requires a thorough evaluation of potential synthetic routes for their safety, efficiency, economic viability, and environmental impact. While specific documentation on the large-scale synthesis of this compound is not extensively available in public literature, scalability can be assessed by examining established industrial processes for analogous compounds, particularly substituted quinolines and their precursors.
The primary challenges in scaling up production revolve around precursor availability, reaction control (especially for highly exothermic processes), product purification, and waste management. Two plausible synthetic strategies—a modified Skraup-type synthesis and a late-stage halogenation approach—present distinct sets of scalability challenges and benefits.
Precursor Sourcing and Economics
A critical factor for any large-scale synthesis is the reliable and cost-effective supply of starting materials. For a Skraup-type synthesis of this compound, a key precursor would be 4-amino-3-chlorophenol (B108459). The industrial availability of this specific isomer is a determining economic factor. While related compounds like 2-amino-4-chlorophenol (B47367) are produced in significant quantities (up to 1000 tonnes annually in Japan), the accessibility of the required 4-amino-3-chlorophenol isomer would need careful evaluation for a commercially viable process who.int. The synthesis of such precursors can itself be a multi-step process involving hazardous reagents, and patents for similar compounds describe the use of continuous flow reactors to manage unstable intermediates like diazonium salts, indicating the complexity of their production google.com.
Analysis of Potential Synthetic Routes for Scale-Up
Modified Skraup Synthesis
The Skraup reaction, which involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent, is a classic and industrially proven method for producing the quinoline core wikipedia.orgpharmaguideline.comijpsjournal.com. However, it is notoriously challenging to scale up.
Thermal Management: The reaction is highly exothermic and has a reputation for being violent if not properly controlled wikipedia.orgchemeurope.com. On a large scale, efficient heat dissipation is paramount to prevent runaway reactions. Industrial protocols often involve the slow, controlled addition of reagents at elevated temperatures (100-140°C) and the use of moderators like ferrous sulfate (B86663) to temper the reaction's vigor wikipedia.orgchemeurope.comgoogle.com.
Reagent Handling: The use of large volumes of concentrated sulfuric acid requires specialized corrosion-resistant reactors (e.g., glass-lined). Furthermore, the dehydration of glycerol in situ forms acrolein, a toxic and volatile intermediate, necessitating a closed-system design to handle hazardous vapors pharmaguideline.comblogspot.com. The oxidizing agent, often nitrobenzene, is also toxic and serves as both oxidant and solvent, adding to the complexity of handling and recovery wikipedia.orgchemeurope.com.
Late-Stage Regioselective Chlorination
An alternative strategy involves the synthesis of a quinolin-7-ol intermediate, followed by chlorination at the C-8 position. This approach could offer a cleaner reaction profile but hinges on achieving high regioselectivity.
Selectivity Control: Direct C-H chlorination of aromatic rings is a significant challenge in organic synthesis nih.gov. Achieving selective chlorination at the desired C-8 position without forming other isomers (e.g., at C-5) is difficult, especially at scale. The presence of the hydroxyl group at C-7 directs the substitution, but controlling the reaction to yield a single, pure product is crucial. Inadequate selectivity would necessitate complex and costly chromatographic purification, which is generally not viable for large-scale production.
Reagent and Catalyst Choice: The choice of chlorinating agent is critical for safety and efficiency. Using elemental chlorine or hydrogen halides, while atom-economical, involves handling highly toxic and corrosive materials rsc.org. Modern electrochemical methods, which can generate active chlorine in situ from sources like dichloromethane, offer a potentially safer and more controlled alternative that has been demonstrated as scalable in flow reactors rsc.org.
Process Intensification with Modern Technologies
To overcome the limitations of traditional batch processing, modern technologies like continuous flow synthesis offer significant advantages for scaling up the production of this compound.
Enhanced Safety and Control: Continuous flow reactors utilize small internal volumes, which drastically reduces the amount of hazardous material present at any one time rsc.orgacs.org. The high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise control over highly exothermic reactions like the Skraup synthesis or halogenations rsc.org.
Improved Efficiency and Yield: Flow chemistry can lead to higher yields and purity by minimizing byproduct formation through precise control of reaction parameters (temperature, pressure, residence time) vapourtec.comresearchgate.net. This could be particularly beneficial for managing the regioselectivity of a late-stage chlorination step or for safely handling unstable intermediates. Recent developments have demonstrated the synthesis of various quinoline derivatives using scalable continuous flow processes, highlighting the potential of this technology acs.orgvapourtec.combohrium.com.
The following table summarizes the key scalability considerations for the proposed synthetic routes.
| Feature | Modified Skraup Synthesis | Late-Stage Regioselective Chlorination |
| Precursors | 4-amino-3-chlorophenol, Glycerol, H₂SO₄ | Quinolin-7-ol, Chlorinating Agent |
| Key Challenge | Extreme exothermicity and safety management wikipedia.orgchemeurope.com | Achieving high regioselectivity at the C-8 position nih.gov |
| Process Safety | High risk due to violent reaction and hazardous materials | Moderate to high risk depending on chlorinating agent rsc.org |
| Byproducts | Significant formation of tar and polymeric waste blogspot.com | Potential for isomeric byproducts, complicating purification |
| Purification | Difficult; often requires extensive work-up | Potentially simpler if high selectivity is achieved |
| Scalability | Proven at industrial scale but requires specialized equipment and stringent controls google.com | Less established; highly dependent on the success of a selective chlorination step |
| Mitigation/Improvement | Use of flow chemistry for superior thermal control and safety acs.org | Use of advanced catalysts or electrochemical methods in flow reactors to improve selectivity and safety rsc.org |
Advanced Spectroscopic and Structural Elucidation of 8 Chloroquinolin 7 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 8-Chloroquinolin-7-ol, a complete NMR analysis would involve 1H, 13C, and a suite of two-dimensional (2D) NMR experiments to establish the precise connectivity and spatial arrangement of atoms.
Based on the structure of this compound, the anticipated 1H NMR spectrum would exhibit distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent, as well as the electron-donating effect of the hydroxyl group. The coupling patterns (doublets, triplets, etc.) would reveal the adjacency of protons on the rings.
Table 1: Predicted 1H and 13C NMR Data for this compound (Based on Analogous Structures)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H2 | 8.5 - 8.8 | C2: 148 - 152 |
| H3 | 7.2 - 7.5 | C3: 121 - 124 |
| H4 | 8.0 - 8.3 | C4: 136 - 139 |
| H5 | 7.6 - 7.9 | C4a: 127 - 130 |
| H6 | 7.4 - 7.7 | C5: 125 - 128 |
| OH | 9.0 - 11.0 (broad) | C6: 115 - 118 |
| C7: 150 - 155 (bearing OH) | ||
| C8: 120 - 123 (bearing Cl) | ||
| C8a: 140 - 143 |
Note: These are predicted values and would require experimental verification.
Multi-dimensional NMR (2D-NMR: COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the 1H and 13C NMR signals and to confirm the molecular structure, a series of 2D-NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the identification of adjacent protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the 1H and 13C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular framework, especially in identifying the connectivity between different parts of the molecule and confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a rigid aromatic system like this compound, it could confirm through-space interactions between nearby protons.
Advanced Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could provide valuable insights into its crystalline form, including information about polymorphism and intermolecular interactions that are not observable in solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution 13C spectra in the solid state.
Single Crystal X-ray Diffraction Analysis
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal structure would reveal how individual molecules of this compound are arranged in the crystal lattice. Of particular interest would be the intermolecular interactions that govern the crystal packing. It is expected that hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring would be a dominant interaction. Additionally, the presence of a chlorine atom opens the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule.
Polymorphism and Co-crystallization Studies
Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph can have distinct physical properties. A comprehensive study of this compound would involve screening for different polymorphs by varying crystallization conditions. Co-crystallization studies, where this compound is crystallized with another molecule (a co-former), could also be explored to modify its physical properties. To date, no published studies on the polymorphism or co-crystallization of this compound are available.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would confirm its molecular formula (C9H6ClNO).
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the molecular ion, the resulting fragment ions provide valuable structural information. The fragmentation of quinoline derivatives often involves characteristic losses of small molecules or radicals, which can help to confirm the structure. For this compound, fragmentation might involve the loss of HCl, CO, or cleavage of the quinoline ring system.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous identification of a compound by providing its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, with the molecular formula C₉H₆ClNO, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark against which the experimentally determined mass is compared. The close agreement between the theoretical and observed mass confirms the elemental composition of the analyte, a critical first step in structural elucidation. The monoisotopic mass of 7-chloroquinolin-8-ol (B131973) (a synonym for this compound) is reported as 179.0137915 Da nih.gov.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆ClNO |
| Theoretical Monoisotopic Mass (Da) | 179.0137915 |
| Common Adducts in ESI-MS | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |
Fragmentation Pattern Analysis and Structural Insights from MS/MS
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (typically the molecular ion, M⁺, or a protonated molecule, [M+H]⁺) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure, acting as a molecular fingerprint.
Key fragmentation pathways for this compound would likely include:
Loss of Chlorine: Cleavage of the C-Cl bond, resulting in a significant fragment ion. The presence of chlorine is often recognizable from characteristic isotopic peaks in the mass spectrum libretexts.org.
Loss of CO: A common fragmentation for phenolic compounds, involving the expulsion of a neutral carbon monoxide molecule.
Loss of HCN: Characteristic of nitrogen-containing heterocyclic rings like quinoline, leading to the cleavage of the pyridine (B92270) ring.
Ring Cleavage: More complex fragmentation of the quinoline bicyclic system.
| Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|
| [M-Cl]⁺ | Cl | Loss of the chlorine radical. |
| [M-H-CO]⁺ | HCO | Typical for aromatic aldehydes and phenols. |
| [M-HCN]⁺ | HCN | Characteristic fragmentation of the pyridine ring in the quinoline system. |
| [C₈H₅NO]⁺ | HCl | Loss of hydrogen chloride. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies copbela.org. The combination of IR and Raman spectroscopy provides a more complete picture, as some vibrational modes may be strong in one technique and weak or silent in the other.
For this compound, the spectra would be dominated by vibrations associated with the quinoline core, the hydroxyl group, and the carbon-chlorine bond. Density Functional Theory (DFT) calculations are often employed to predict and help assign these vibrational modes for quinoline derivatives iosrjournals.orgiau.irnih.govresearchgate.net.
Key expected vibrational frequencies include:
O-H Stretching: A broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.
Aromatic C-H Stretching: Sharp peaks usually appearing just above 3000 cm⁻¹.
C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region.
C-Cl Stretching: A strong absorption typically found in the 600-800 cm⁻¹ region.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H stretch | 3200-3600 | IR |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| C=C / C=N ring stretch | 1400-1650 | IR, Raman |
| C-O stretch | 1200-1300 | IR |
| C-Cl stretch | 600-800 | IR, Raman |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules—those that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light arxiv.org. This technique is highly sensitive to the three-dimensional arrangement of atoms, making it invaluable for determining the absolute configuration and conformational preferences of chiral compounds mdpi.com.
This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting analogue would be optically active. CD spectroscopy, often combined with computational predictions, could then be used to elucidate its stereochemical properties mdpi.com. For such chiral analogues of this compound, CD would provide crucial information on:
Absolute Configuration: The specific spatial arrangement (R or S) at the chiral center(s).
Conformational Analysis: Identifying the preferred solution-state conformation of the molecule.
Intermolecular Interactions: Studying how the chiral molecule interacts with other molecules, such as proteins or other chiral ligands.
The application of chiroptical methods is thus a prospective tool for the stereochemical analysis of any newly synthesized chiral derivatives of the this compound scaffold.
Chemical Reactivity and Reaction Mechanism Studies of 8 Chloroquinolin 7 Ol
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring System
The quinoline ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents and the inherent electronic properties of the bicyclic system. In 8-Chloroquinolin-7-ol, the hydroxyl and chloro groups, along with the nitrogen atom in the pyridine (B92270) ring, play crucial roles in determining the regioselectivity of these reactions.
The pyridine ring of the quinoline system is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the carbocyclic (benzene) ring is relatively more electron-rich and is the preferred site for electrophilic substitution.
In this compound, the hydroxyl group at C-7 is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The chloro group at C-8 is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.
The combined electronic effects of these substituents direct incoming electrophiles primarily to the C-5 position. The C-6 position is also activated by the hydroxyl group (ortho), but substitution at C-5 is generally favored. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) suggest that positions C-5 and C-7 are the most reactive. For instance, the reaction of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride has been theoretically studied, with calculations indicating that substitution at C-7 is the most favorable, followed by C-5 researchgate.netorientjchem.org.
An example of electrophilic aromatic substitution on the 8-hydroxyquinoline scaffold is the dichlorination to produce 5,7-dichloro-8-hydroxyquinoline, achieved by treating 8-hydroxyquinoline with an excess of chlorine in the presence of iodine in chloroform google.com.
| Reactant | Reagent | Product | Position of Substitution | Reference |
| 8-Hydroxyquinoline | Cl2, I2, CHCl3 | 5,7-Dichloro-8-hydroxyquinoline | C-5 and C-7 | google.com |
This table presents an example of electrophilic aromatic substitution on the parent 8-hydroxyquinoline ring system to illustrate the expected regioselectivity.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the chloro group at C-8 could potentially be displaced by a strong nucleophile, although the presence of the electron-donating hydroxyl group at the adjacent position would likely disfavor this reaction. Nucleophilic substitution is more commonly observed at the C-2 and C-4 positions of the quinoline ring, especially when activated by an electron-withdrawing group.
Electrophilic Aromatic Substitution (SEAr): The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for aromatic compounds. In the first step, the π electrons of the carbocyclic ring attack an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. The positive charge in this intermediate is delocalized over the aromatic ring. The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the reaction. The presence of the electron-donating hydroxyl group at C-7 helps to stabilize the positive charge, particularly when the attack occurs at the C-5 or C-6 positions. In the final step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (the chloro group at C-8). This addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring system. The presence of electron-withdrawing groups is crucial for stabilizing the Meisenheimer complex. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. For this compound, the electron-donating nature of the hydroxyl group would destabilize the Meisenheimer complex, making SNAr at the C-8 position challenging.
Functional Group Transformations of the Hydroxyl and Chloro Moieties
The hydroxyl and chloro groups of this compound are amenable to a variety of functional group transformations, providing pathways to a diverse range of derivatives.
The hydroxyl group at C-7 can readily undergo etherification and esterification reactions. These reactions are standard transformations for phenolic hydroxyl groups.
Etherification: The synthesis of ethers from this compound can be achieved by reacting it with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent in a Williamson ether synthesis. For example, 8-hydroxyquinoline reacts with ethyl 2-chloroacetate in the presence of a base to form the corresponding ether nih.govmdpi.com. A similar reaction would be expected for this compound.
Esterification: Esters of this compound can be prepared by reacting the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) provides a more efficient route to the desired ester.
| Reactant | Reagent | Product Type | General Conditions |
| 8-Hydroxyquinoline | Ethyl 2-chloroacetate | Ether | Base, Refluxing Acetone |
| 8-Hydroxyquinoline derivative | Sulfonyl chloride | Sulfonate ester | Triethylamine, THF |
| 8-Hydroxyquinoline | Acetic anhydride | Acetate ester | - |
This table provides examples of etherification and esterification reactions on the related 8-hydroxyquinoline scaffold, illustrating the expected reactivity of the hydroxyl group in this compound.
The chloro group at the C-8 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base wikipedia.orgharvard.edu. The Suzuki-Miyaura coupling is a versatile method for forming new C-C bonds. For instance, 4-chloro-8-tosyloxyquinoline has been successfully coupled with various aryl boronic acids researchgate.net. This demonstrates the feasibility of using chloroquinolines as substrates in Suzuki-Miyaura reactions.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base wikipedia.orglibretexts.orgnih.gov. This reaction is a valuable method for the synthesis of arylalkynes. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, so the coupling of this compound may require more forcing conditions or specialized catalyst systems. However, Sonogashira couplings of chloroarenes are well-established researchgate.net.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base wikipedia.org. This reaction would allow for the introduction of a variety of amino groups at the C-8 position of the quinoline ring. The Buchwald-Hartwig amination has been successfully applied to the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines from 5-chloro-8-hydroxyquinoline, highlighting the utility of this reaction for functionalizing chloro-substituted hydroxyquinolines ias.ac.in.
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| Suzuki-Miyaura | 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(OAc)2 / SPhos | 4-Aryl-8-tosyloxyquinoline | researchgate.net |
| Sonogashira | 6,7-Dibromoquinoline-5,8-dione | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | 6,7-Dialkynylquinoline-5,8-dione | researchgate.net |
| Buchwald-Hartwig | 5-Chloro-8-hydroxyquinoline | Diphenylamine | Pd(OAc)2 / Johnphos | 5-(Diphenylamino)-8-hydroxyquinoline | ias.ac.in |
This table presents examples of cross-coupling reactions on related chloro- and bromo-substituted quinoline derivatives, demonstrating the potential reactivity of the chloro group in this compound.
Complexation Chemistry and Ligand Formation
This compound, as a derivative of 8-hydroxyquinoline (oxine), is an excellent chelating agent for a wide variety of metal ions nih.govmdpi.comrroij.comnih.gov. It acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the hydroxyl group to form a stable five-membered chelate ring scirp.orgresearchgate.net.
The formation of these metal complexes involves the displacement of the proton from the hydroxyl group, leading to the formation of a metal-oxygen bond. The nitrogen atom then coordinates to the metal center, completing the chelate ring. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other ligands.
8-Hydroxyquinoline and its derivatives form complexes with a wide range of metal ions, including transition metals and main group elements. These complexes often exhibit intense colors and are sometimes fluorescent, which has led to their use in analytical chemistry for the detection and quantification of metal ions. The stoichiometry of the complexes depends on the coordination number and oxidation state of the metal ion. For example, many divalent metal ions form 2:1 ligand-to-metal complexes with a general formula of M(L)2, where L is the deprotonated 8-hydroxyquinoline derivative scirp.org.
| Metal Ion | Ligand | Complex Stoichiometry (L:M) | Geometry |
| Cu(II) | 8-Hydroxyquinoline | 2:1 | Square-planar |
| Co(II) | 8-Hydroxyquinoline | 2:1 (with 2 H2O) | Octahedral |
| Ni(II) | 8-Hydroxyquinoline | 2:1 (with 2 H2O) | Octahedral |
| Al(III) | 8-Hydroxyquinoline | 3:1 | Octahedral |
This table provides representative examples of metal complexes formed with the parent 8-hydroxyquinoline, illustrating the expected coordination behavior of this compound.
Coordination Modes with Transition Metals and Lanthanides
This compound is expected to act as a monoprotic, bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group after deprotonation. This coordination forms a stable five-membered chelate ring.
Transition Metals: With transition metals, 8-hydroxyquinoline and its derivatives typically form complexes with a 1:2 or 1:3 metal-to-ligand stoichiometry, leading to various coordination geometries. scirp.orgresearchgate.net For divalent transition metals (M2+) such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), octahedral or square planar geometries are common. scirp.orgresearchgate.net The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands, such as water molecules. researchgate.net For instance, in many documented 8-hydroxyquinoline complexes, Co(II) and Ni(II) favor an octahedral geometry by coordinating with two ligand molecules and two water molecules, whereas Cu(II) complexes often exhibit a square-planar geometry. scirp.orgresearchgate.net
| Metal Ion | Typical Coordination Number | Common Geometries |
| Divalent Transition Metals (e.g., Cu2+, Ni2+, Co2+) | 4, 6 | Square Planar, Octahedral scirp.orgresearchgate.netlibretexts.orglumenlearning.comhawaii.edu |
| Trivalent Transition Metals (e.g., Fe3+) | 6 | Octahedral |
| Lanthanide Ions (e.g., Sm3+, Gd3+, Eu3+) | 8, 9 | Square Antiprism, Tricapped Trigonal Prism nih.govchemistryviews.orgresearchgate.net |
Lanthanides: Lanthanide ions (Ln3+) are characterized by their larger ionic radii and preference for higher coordination numbers, typically 8 or 9. chemistryviews.orgresearchgate.net In complexes with 8-hydroxyquinoline derivatives, lanthanides can accommodate three or four bidentate ligands. The coordination polyhedra for lanthanide complexes are often described as distorted square antiprisms or tricapped trigonal prisms. chemistryviews.orgresearchgate.net For example, lanthanide complexes with 8-hydroxyquinoline-2-aldehyde derivatives have been synthesized, showcasing the versatility of the quinoline scaffold in coordinating with f-block elements. nih.gov The specific coordination environment is crucial in determining the photophysical properties of the resulting lanthanide complexes. chemistryviews.orgresearchgate.net
Characterization of Metal-Quinolinolate Complexes
The formation and structure of metal complexes with this compound can be elucidated using various spectroscopic and analytical techniques. These methods provide insights into the coordination environment of the metal ion and the nature of the metal-ligand bonding.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Coordination of the 8-hydroxyquinoline moiety to a metal center is typically confirmed by shifts in the vibrational frequencies of the C=N and C-O bonds in the IR spectrum. The disappearance or significant broadening of the O-H stretching band (around 3200-3400 cm-1) upon complexation indicates the deprotonation of the hydroxyl group and its coordination to the metal ion. researchgate.net Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes in solvents like DMSO or DMF provide information about the electronic transitions within the molecule. researchgate.net The complexation usually results in a shift of the ligand-centered absorption bands (π→π* and n→π* transitions) and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). researchgate.net These spectra can also be used to determine the stoichiometry of the complexes in solution. scirp.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons on the quinoline ring, particularly those near the coordination sites (nitrogen and hydroxyl group), are expected to change.
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized complexes and to determine the metal-to-ligand ratio.
Other Analytical Techniques:
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl, and the metal) in the complex, which helps in confirming the proposed stoichiometry.
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. researchgate.net
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of coordination through N and O atoms; presence of coordinated water. researchgate.net |
| UV-Visible Spectroscopy | Electronic transitions, charge-transfer bands, determination of stoichiometry. scirp.orgresearchgate.net |
| NMR Spectroscopy | Structural information of diamagnetic complexes in solution. |
| Mass Spectrometry | Molecular weight and confirmation of stoichiometry. |
| Elemental Analysis | Elemental composition and empirical formula. |
| Thermogravimetric Analysis (TGA) | Thermal stability and presence of solvent molecules. researchgate.net |
Oxidation-Reduction Chemistry (e.g., Catecholase Activity)
The metal complexes of 8-hydroxyquinoline derivatives are known to exhibit interesting redox properties and can act as catalysts in various oxidation-reduction reactions. researchgate.net One of the most studied catalytic activities is the oxidation of catechols to quinones, mimicking the function of the copper-containing enzyme catechol oxidase. rsc.orgtubitak.gov.trmdpi.com
Complexes of transition metals like copper(II) and iron(III) with ligands structurally similar to this compound have shown significant catecholase activity. tubitak.gov.trmdpi.com The catalytic cycle generally involves the coordination of the catechol substrate to the metal center, followed by an intramolecular electron transfer from the catechol to the metal ion, leading to the formation of the corresponding quinone and a reduced metal center. The catalyst is then regenerated by molecular oxygen.
The electronic properties of the quinoline ligand, influenced by substituents, play a crucial role in the catalytic efficiency. The electron-withdrawing nature of the chlorine atom in this compound might modulate the redox potential of the metal center in its complexes, thereby influencing the rate of catechol oxidation. Studies on various metal complexes have shown that the nature of the metal ion and the coordination geometry are key factors determining the catalytic rate. rsc.org For instance, copper(II) complexes are generally found to be more efficient catalysts for catechol oxidation than manganese(II) complexes. rsc.org
The kinetics of these reactions are often studied using 3,5-di-tert-butylcatechol (3,5-DTBC) as a model substrate and monitoring the formation of 3,5-di-tert-butylquinone (3,5-DTBQ) spectrophotometrically. mdpi.com
Photochemistry and Photophysical Properties
8-Hydroxyquinoline and its derivatives are known for their interesting photophysical properties, particularly their fluorescence, which is often enhanced upon complexation with metal ions. epa.govresearchgate.netrroij.com The parent 8-hydroxyquinoline is a very weak fluorophore in many solvents, which is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) process that provides a non-radiative decay pathway. researchgate.net
Upon chelation with metal ions, the hydroxyl proton is replaced by the metal, thus blocking the ESIPT pathway. researchgate.net This leads to a significant enhancement of the fluorescence quantum yield, making these complexes highly luminescent. researchgate.netrroij.com This phenomenon is the basis for their application as fluorescent sensors for metal ions. rroij.com
The introduction of a chlorine atom at the 8-position is expected to influence the photophysical properties. Halogen atoms can induce a "heavy-atom effect," which may promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield.
Lanthanide Complexes: The coordination of 8-hydroxyquinoline derivatives to lanthanide ions such as Eu3+ and Tb3+ can lead to highly luminescent materials. chemistryviews.orgresearchgate.net In these complexes, the organic ligand acts as an "antenna," absorbing UV light and transferring the energy efficiently to the lanthanide ion, which then emits its characteristic sharp, line-like luminescence. researchgate.netresearchgate.net The efficiency of this energy transfer process, and thus the luminescence intensity of the lanthanide complex, is highly dependent on the structure of the ligand.
Computational Chemistry and Theoretical Modeling of 8 Chloroquinolin 7 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electronic distribution and energy of the molecule. For a molecule like 8-Chloroquinolin-7-ol, these methods can reveal details about its geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can optimize the molecular geometry of this compound, providing precise information on bond lengths and angles in its ground state.
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. irjweb.com
For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO is typically found on the electron-deficient pyridine (B92270) ring. sid.irresearchgate.net This separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap reflects the chemical reactivity of the molecule. irjweb.com
Table 1: Conceptual Frontier Molecular Orbital Properties for this compound This table illustrates the type of data obtained from DFT calculations for analogous compounds and represents the expected parameters for this compound.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |
Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra. Theoretical calculations provide a basis for assigning experimental signals and understanding the underlying molecular phenomena. researchgate.net
Vibrational Frequencies (FTIR and FT-Raman): DFT calculations can predict the vibrational modes of this compound. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. sid.irnih.gov Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C bending, or C-Cl vibrations. sid.ir
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net These theoretical values are compared to experimental data to confirm the molecular structure and assign resonances. mdpi.com
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). rjptonline.org These calculations help in understanding the electronic transitions, often involving HOMO to LUMO excitations.
Table 2: Representative Comparison of Calculated and Experimental Spectroscopic Data for a Quinoline Derivative This table is a conceptual representation to show how theoretical data is compared with experimental results for validation. Specific experimental and calculated data for this compound is not available in the searched sources.
| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Assignment |
|---|---|---|---|
| FTIR | ~3450 cm-1 | ~3430 cm-1 | O-H stretch |
| FTIR | ~1620 cm-1 | ~1615 cm-1 | C=N stretch |
| ¹³C NMR | ~150 ppm | ~148 ppm | Carbon adjacent to Nitrogen |
| UV-Vis | ~320 nm | ~315 nm | π → π* transition |
Computational methods can predict the most reactive sites within a molecule.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It visualizes regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, negative regions are expected around the nitrogen and oxygen atoms, making them likely sites for electrophilic attack. Positive regions, indicating susceptibility to nucleophilic attack, would be associated with the hydrogen atoms. rjptonline.org
Fukui Functions: Derived from DFT, Fukui functions are used to identify the reactivity of different atomic sites in a molecule. nih.gov This analysis helps to pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more quantitative prediction of local reactivity than MEP maps alone. nih.govsciengine.com
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations provide insights into the conformational flexibility, tautomerism, and interactions with the surrounding environment, such as solvents. nih.gov
MD simulations can explore the different possible conformations of this compound and their relative energies. For hydroxyquinolines, a particularly important aspect is the study of tautomerism. 7-hydroxyquinoline (B1418103) derivatives can exist in equilibrium between different tautomeric forms, such as the enol form and a keto/zwitterionic form. nih.gov Computational studies can determine the relative stability of these tautomers and the energy barriers for their interconversion. This equilibrium can be significantly influenced by the molecular environment. nih.govbeilstein-journals.org
The properties and reactivity of a molecule can be significantly altered by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to simulate the effects of a solvent. eurjchem.com These studies can predict how properties like UV-Vis absorption spectra, tautomeric equilibria, and molecular stability change in different solvents (e.g., polar vs. non-polar). For instance, polar solvents might stabilize a zwitterionic tautomer of this compound more than the neutral enol form. nih.govresearchgate.net
QSAR/QSPR Modeling for Structure-Activity/Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. mdpi.com These models are built upon the principle that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, dictate its interactions with biological targets or its behavior in various chemical systems.
For quinoline derivatives, QSAR studies are pivotal in elucidating the structural requirements for antimicrobial, anticancer, and other therapeutic activities. nih.govmdpi.com While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on analogous 8-hydroxyquinoline (B1678124) (8-HQ) and its chloro derivatives offer valuable insights into the structure-activity relationships within this chemical class.
A key finding in studies of 8-hydroxyquinoline derivatives is that substitutions on the quinoline ring significantly influence their antimicrobial potency. For instance, the introduction of halogen atoms, such as chlorine, at positions 5 and 7 has been shown to enhance antibacterial activity against various strains, including Staphylococcus aureus. bepls.com The position and nature of the substituent affect the molecule's lipophilicity and electronic distribution, which are critical for penetrating bacterial cell membranes and interacting with intracellular targets. bepls.com
QSAR models for these compounds typically involve the calculation of various molecular descriptors, including:
Topological descriptors: Which describe the atomic connectivity and shape of the molecule.
Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moments, which relate to the molecule's electronic properties and reactivity.
Physicochemical descriptors: Like the partition coefficient (logP) and molar refractivity, which are related to the molecule's hydrophobicity and steric properties.
These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized derivatives. This approach significantly reduces the time and resources required for the discovery of new lead compounds. mdpi.com For example, a QSAR study on 8-hydroxyquinoline derivatives demonstrated that monochloro and dichloro substitutions result in superior anti-bacterial activity, a finding that can guide the design of more potent analogs. bepls.com
Below is a table summarizing the antimicrobial activity of 8-hydroxyquinoline and some of its derivatives, illustrating the structure-activity relationships that can be explored through QSAR.
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives against S. aureus
| Compound | Substituent(s) | MIC50 (μM) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8HQ) | None | ≤6.90 | bepls.com |
| Cloxyquin | 5-Chloro | ≤5.58 | bepls.com |
| 5,7-dichloro-8HQ | 5,7-Dichloro | - | bepls.com |
| 5-amino-8HQ | 5-Amino | - | bepls.com |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency. Data for some compounds were reported qualitatively or not specified in the source.
Ligand-Protein Docking and Interaction Studies (in silico predictions)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. semanticscholar.org This method is crucial for understanding the mechanism of action of drug molecules and for designing new inhibitors with improved affinity and selectivity. For this compound and its analogs, docking studies can predict their binding modes within the active sites of various enzymes and receptors.
Quinolone and quinoline derivatives are well-known inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Docking studies of novel 8-chloro-quinolone analogues have been performed to understand their interactions with this enzyme. semanticscholar.org These studies typically involve:
Preparation of the Protein and Ligand: High-resolution crystal structures of the target protein (e.g., E. coli DNA gyrase) are obtained from protein data banks. The structure of the ligand (e.g., this compound) is built and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the protein.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein.
In silico studies on quinoline derivatives have revealed that their binding to DNA gyrase often involves interactions with key residues in the active site, such as Asp87 and Arg91. researchgate.netjppres.com The chlorine atom at the 8-position of the quinoline ring can significantly influence these interactions, potentially by forming halogen bonds or by altering the electronic properties of the scaffold, thereby affecting binding affinity. semanticscholar.org
The predicted binding affinities and key interactions from docking studies of related quinoline derivatives are summarized in the table below. While this data is not for this compound itself, it provides a strong indication of the potential interactions this compound might form with similar biological targets.
Table 2: Predicted Binding Affinities and Interactions of Quinolone Analogs with E. coli DNA Gyrase B
| Compound | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| Compound 5 | -6.3 | - | nih.gov |
| Compound 6 | -6.5 | - | nih.gov |
| Compound 7 | -6.4 | - | nih.gov |
| Compound 8 | -6.2 | Asp87, Thr88, Arg91, Met92 | researchgate.netnih.gov |
| Compound 9 | -6.3 | - | nih.gov |
| Compound 10 | -7.2 | - | nih.gov |
| Ciprofloxacin (control) | - | Lys42, Asp87, Ser83 | nih.govnih.govjelsciences.com |
Note: Specific interacting residues are not always detailed for every compound in the source literature.
These theoretical predictions are invaluable for lead optimization, allowing medicinal chemists to design modifications to the this compound scaffold that are predicted to enhance binding to the target protein. nih.gov
Crystal Structure Prediction and Lattice Energy Calculations
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements for a given molecule based on its chemical diagram. chemmethod.comnih.gov The prediction of a molecule's crystal structure is of paramount importance in pharmaceutical sciences as the solid-state form can profoundly affect key properties such as solubility, stability, and bioavailability.
The process of CSP involves a systematic search for low-energy crystal packings. This is achieved by generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energy. libretexts.org The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. libretexts.org A more negative lattice energy generally indicates a more stable crystal structure.
Planarity: The quinoline ring system is largely planar, which facilitates π–π stacking interactions between adjacent molecules. nih.gov
Hydrogen Bonding: The presence of hydrogen bond donors (like the -OH group in this compound) and acceptors (the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group) allows for the formation of robust hydrogen-bonding networks that stabilize the crystal lattice.
Intermolecular Interactions: Van der Waals forces and C-H···O interactions also play a significant role in the cohesion and stabilization of the crystal structure. chemmethod.com
Lattice energy calculations are essential for creating a crystal energy landscape, which plots the relative energies of different possible polymorphs (different crystal structures of the same compound). nih.gov Identifying the global minimum on this landscape corresponds to the thermodynamically most stable polymorph. These calculations are computationally intensive but provide invaluable information for solid-form screening and development. libretexts.orghighland.cc.il.us
Table 3: Common Structural Parameters in Quinoline Derivatives
| Parameter | Typical Value Range | Significance | Reference |
|---|---|---|---|
| C-C bond length (in benzene (B151609) ring) | ~1.41 Å | Indicates aromatic character. | chemmethod.com |
| C-N bond length (in pyridine ring) | 1.31 - 1.36 Å | Intermediate between single and double bond, indicating electron delocalization. | |
| Dihedral angle between rings | 2.28 - 7.65 ° | Measures the planarity of the quinoline system. | nih.gov |
Exploration of Advanced Applications of 8 Chloroquinolin 7 Ol in Academic Research
Applications in Catalysis and Coordination Chemistry
8-Chloroquinolin-7-ol, a derivative of 8-hydroxyquinoline (B1678124), demonstrates significant potential as a versatile ligand in the field of catalysis and coordination chemistry. Its unique electronic and steric properties, arising from the presence of the chloro and hydroxyl functional groups on the quinoline (B57606) scaffold, allow it to form stable complexes with a variety of metal ions. These metal complexes have been explored for their catalytic activity in a range of organic transformations.
This compound as a Ligand in Homogeneous and Heterogeneous Catalysis
The coordination of this compound to metal centers can modulate their reactivity and selectivity, making the resulting complexes effective catalysts in both homogeneous and heterogeneous systems. While direct studies on this compound are emerging, research on closely related chloro-substituted quinolinol ligands provides significant insights into their catalytic applications.
For instance, a cobalt(II) complex incorporating a chloroquinolin-olato ligand, specifically bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), has been synthesized and investigated as a catalyst for olefin oligomerization. researchgate.net When activated by modified methylaluminoxane (MMAO-12), this complex demonstrated catalytic activity in the oligomerization of norbornene and 2-chloro-2-propen-1-ol. researchgate.net The study revealed that the complex exhibits moderate activity for norbornene oligomerization and lower activity for 2-chloro-2-propen-1-ol oligomerization under atmospheric pressure and at room temperature. researchgate.net This highlights the potential of metal complexes derived from chloro-substituted quinolinols to act as catalysts in polymerization and oligomerization reactions.
The catalytic performance of such complexes is influenced by the nature of the metal center, the substituents on the quinoline ring, and the reaction conditions. The chloro-substituent, in particular, can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.
Table 1: Catalytic Activity of a Chloroquinolin-olato Cobalt(II) Complex
| Substrate | Catalyst System | Activity Level | Reference |
|---|---|---|---|
| Norbornene | bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) / MMAO-12 | Moderate | researchgate.net |
| 2-chloro-2-propen-1-ol | bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) / MMAO-12 | Low | researchgate.net |
Asymmetric Catalysis Mediated by Chiral Derivatives
The development of chiral catalysts for asymmetric synthesis is a significant area of chemical research. Chiral derivatives of quinolinols are valuable ligands for creating metal complexes that can catalyze enantioselective reactions. While specific research on chiral derivatives of this compound is limited, studies on analogous chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives provide a strong precedent for their potential in asymmetric catalysis.
For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation (ATH) of cyclic aromatic imines. mdpi.comnih.gov These reactions are crucial for the synthesis of biologically active alkaloids. mdpi.comnih.gov The rhodium catalysts, in particular, proved to be the most effective in terms of both reactivity and enantioselectivity, achieving modest enantiomeric excess values. mdpi.comnih.gov The study underscores the potential for designing novel chiral catalysts based on the quinoline framework for important asymmetric transformations. mdpi.comnih.gov The introduction of a chloro-substituent on such chiral ligands could further tune their electronic and steric properties, potentially leading to improved catalytic performance.
Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatile coordination chemistry of 8-hydroxyquinoline and its derivatives makes them excellent candidates for the construction of novel MOFs with interesting properties and applications.
Notably, one of the zinc-based MOFs exhibited excellent stability in common organic solvents and water, making it a promising candidate for chemical sensing applications. nih.gov This luminescent MOF demonstrated highly sensitive detection of nitroaromatic molecules and Fe³⁺ ions. nih.gov While this research utilized a different derivative of 8-hydroxyquinoline, it strongly suggests that this compound could also serve as a valuable building block for the synthesis of functional MOFs with potential applications in areas such as sensing, catalysis, and gas storage. The incorporation of the chloro-substituent could influence the framework's electronic properties and its interactions with guest molecules.
Applications in Materials Science
The unique photophysical and electronic properties of this compound and its derivatives make them promising materials for a variety of applications in materials science. Their ability to form stable metal complexes with enhanced fluorescence and their potential for incorporation into advanced materials have driven research in areas such as organic electronics and chemical sensing.
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Metal complexes of 8-hydroxyquinoline and its derivatives are well-established materials in the field of Organic Light-Emitting Diodes (OLEDs). scispace.comnih.gov Tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic example of an efficient electron-transporting and emissive material used in OLEDs. scispace.comnih.gov The properties of these metal complexes can be tuned by modifying the quinoline ligand.
Derivatives of 8-hydroxyquinoline are known to be good candidates for improving the luminescent properties of OLEDs due to their high electroluminescence quantum yield and good thermal stability. mdpi.com For instance, bis(8-hydroxyquinoline) zinc (Znq2) and its derivatives have been investigated for this purpose. mdpi.com The introduction of substituents, such as a chloro group, on the quinoline ring can alter the electronic properties of the ligand and, consequently, the emission color and efficiency of the resulting OLED device. While direct reports on this compound in OLEDs are not prevalent, the extensive research on similar compounds suggests its potential as a ligand for creating novel emissive or electron-transporting materials. The chloro-substituent could potentially lead to a shift in the emission wavelength or improved charge transport properties.
Table 2: Properties of 8-Hydroxyquinoline Derivatives in OLEDs
| Compound/Complex | Role in OLED | Key Property | Reference |
|---|---|---|---|
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Emissive Layer, Electron Transport Layer | Excellent electrical transport and emission properties | scispace.comnih.gov |
| bis(8-hydroxyquinoline) zinc (Znq2) | Emissive Layer | High electroluminescence quantum yield, good color tunability | mdpi.com |
Sensors and Probes (e.g., chemosensors for metal ions or specific analytes)
8-Hydroxyquinoline and its derivatives are widely recognized for their ability to act as fluorescent chemosensors for the detection of various metal ions. scispace.comnih.govnih.gov The underlying principle of their sensing capability lies in the significant change in their fluorescence properties upon complexation with a specific metal ion. 8-hydroxyquinoline itself is weakly fluorescent, but its metal complexes often exhibit strong fluorescence due to increased molecular rigidity and chelation-enhanced fluorescence (CHEF) effects. scispace.com
Derivatives of 8-hydroxyquinoline have been developed as highly sensitive and selective fluorescent probes for a range of metal ions, including Mg²⁺, Zn²⁺, Al³⁺, and others. nih.govsemanticscholar.orgresearchgate.net For example, diaza-18-crown-6 hydroxyquinoline derivatives have been shown to bind Mg²⁺ with high affinity and a strong fluorescence increase, without significant interference from other divalent cations like Ca²⁺. nih.gov Similarly, 8-amidoquinoline derivatives have been explored as fluorescent probes for the determination of Zn²⁺ ions. semanticscholar.orgmdpi.com
The introduction of a chloro-substituent at the 7-position of the quinoline ring, as in this compound, can modulate the ligand's binding affinity and selectivity towards different metal ions, as well as its photophysical properties. This makes this compound a promising candidate for the development of new and improved fluorescent chemosensors. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydroxyl group and the electron density on the nitrogen atom, thereby affecting the coordination properties and the resulting fluorescence response upon metal binding.
Table 3: Examples of 8-Hydroxyquinoline Derivatives as Fluorescent Sensors
| Derivative | Target Analyte | Sensing Principle | Reference |
|---|---|---|---|
| Diaza-18-crown-6 hydroxyquinoline | Mg²⁺ | Strong fluorescence increase upon binding | nih.gov |
| 8-Amidoquinoline derivatives | Zn²⁺ | Fluorescence enhancement upon complexation | semanticscholar.orgmdpi.com |
| 8-Hydroxyquinolinate-based MOF | Fe³⁺, Nitroaromatics | Luminescence quenching | nih.gov |
Polymer Chemistry and Functional Materials (as monomer or additive)
While direct studies detailing the use of this compound as a monomer for polymerization or as a functional additive in existing polymers are not extensively documented in the reviewed literature, the broader class of quinoline derivatives has been explored for creating functional polymers. Quinoline moieties have been incorporated into polymer backbones to impart specific properties. For instance, research has been conducted on the synthesis of thermosetting polymers that utilize quinoline rings as cross-linking sites, starting from renewable resources like high oleic sunflower oil. Additionally, poly(quinoline)s have been the subject of intense research for their electroluminescent properties, making them suitable materials for organic light-emitting diodes (OLEDs) tandfonline.com.
Mechanistic Investigations of Biological Interactions in vitro (Strictly non-clinical)
The biological activities of quinoline derivatives are a significant area of academic inquiry. In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, provide crucial insights into the molecular mechanisms of action of compounds like this compound.
While specific kinetic studies on this compound are not detailed in the available literature, research on analogous quinoline-based compounds provides a framework for understanding its potential as an enzyme inhibitor. Quinoline derivatives have been identified as inhibitors for a variety of enzymes, including those that act on DNA nih.gov and kinases nih.gov.
Enzyme inhibition studies are crucial for elucidating the mechanism by which a compound exerts its biological effect. These studies often involve determining the inhibitor concentration that reduces enzyme activity by 50% (IC50) and the inhibition constant (Ki). Kinetic analyses, such as Lineweaver-Burk plots, can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition mdpi.com. For example, a study on a series of quinoline-linked benzothiazole hybrids identified a potent α-glucosidase inhibitor that acts via a non-competitive mechanism, with a Ki value of 38.2 µM iaea.org. This suggests that the inhibitor binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.
The binding modes of quinoline derivatives to enzymes are often investigated using computational methods like molecular docking and molecular dynamics simulations. These studies can predict the specific amino acid residues in the enzyme's active or allosteric sites that interact with the inhibitor, providing a structural basis for the observed inhibition iaea.org.
Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives (Illustrative)
| Quinoline Derivative Class | Target Enzyme | Inhibition Type | IC50/Ki Value | Reference |
| Quinoline-linked benzothiazole | α-glucosidase | Non-competitive | Ki = 38.2 µM | iaea.org |
| Quinoline-based analogs | Human DNMT1 | Not specified | Low micromolar | nih.gov |
| 6-Substituted quinolines | RORγt | Inverse agonist | High affinity | nih.gov |
This table provides illustrative examples of enzyme inhibition by quinoline derivatives to contextualize the potential mechanisms for this compound, as direct data for this specific compound is limited.
Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor nih.gov. These assays often utilize a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound's ability to displace the labeled ligand provides a measure of its binding affinity, often expressed as an IC50 or Ki value . While specific receptor binding data for this compound is not available, studies on substituted quinolines have demonstrated their potential to act as ligands for various receptors, such as the retinoic acid receptor-related orphan receptor gamma t (RORγt) nih.gov.
Molecular interaction analysis, often performed in conjunction with biophysical techniques and computational modeling, provides a detailed picture of how a compound binds to its target. For instance, a study on the interaction of cloxyquin (5-chloro-8-hydroxyquinoline), a compound structurally related to this compound, with bovine serum albumin (BSA) utilized fluorescence spectroscopy and molecular docking to elucidate the binding mechanism. The study revealed that cloxyquin binds to BSA primarily through hydrophobic interactions and hydrogen bonding, leading to fluorescence quenching of the protein rroij.com. Such studies are critical for understanding the pharmacokinetics and potential carrier-mediated transport of a compound.
Understanding how a compound enters cells and where it localizes is fundamental to assessing its biological activity. In vitro cellular uptake studies are often performed using cultured cell lines durham.ac.uk. The inherent fluorescence of some quinoline derivatives, or the attachment of a fluorescent tag, allows for their visualization within cells using techniques like fluorescence microscopy and confocal microscopy nih.govresearchgate.net.
These studies can provide qualitative information about whether a compound can cross the cell membrane and its subcellular distribution (e.g., cytoplasm, nucleus, mitochondria). Quantitative analysis of cellular uptake can be achieved using methods like flow cytometry or by lysing the cells and measuring the intracellular concentration of the compound researchgate.net. The efficiency of cellular uptake can be influenced by factors such as the compound's lipophilicity, the presence of specific transporters, and the cell type durham.ac.uk. For example, quinoline derivative-functionalized carbon dots have been developed as fluorescent nanosensors for imaging intracellular zinc ions, demonstrating the cell-membrane permeability of these constructs researchgate.net.
The antimicrobial properties of 8-hydroxyquinoline and its halogenated derivatives are well-documented rroij.comnih.gov. In vitro assays are employed to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
The molecular mechanism of antimicrobial action for quinoline derivatives is often multifactorial. One of the primary proposed mechanisms is the chelation of essential metal ions, such as iron, copper, and zinc, which are crucial cofactors for many bacterial enzymes nih.gov. By sequestering these metal ions, the compounds can disrupt vital metabolic pathways. For example, some bihalogenated 8-hydroxyquinolines have been shown to inhibit RNA synthesis by chelating manganese, magnesium, and zinc ions scispace.com.
Furthermore, quinoline-based compounds can directly target and inhibit bacterial enzymes. A notable example is the fluoroquinolone class of antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair nih.govresearchgate.net. While this compound is not a fluoroquinolone, its quinoline scaffold suggests the potential for interaction with bacterial enzymes. Time-kill kinetic studies can provide further insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria) nih.gov.
Table 2: Antimicrobial Activity of Selected Halogenated 8-Hydroxyquinolines (in vitro)
| Compound | Microorganism | MIC (µg/mL) | Proposed Mechanism of Action | Reference |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Mycobacterium tuberculosis | 0.062 - 0.25 | Metal chelation, inhibition of RNA synthesis | scispace.com |
| 5,7-dichloro-8-hydroxyquinoline | Aspergillus niger | - | Antifungal | rroij.com |
| 7-chloro-8-hydroxyquinoline-5-sulfonic acid | Various fungi | - | Antifungal | rroij.com |
This table provides examples of the antimicrobial activity of related compounds to illustrate the potential of this compound.
Applications in Analytical Chemistry
8-Hydroxyquinoline and its derivatives are well-established reagents in analytical chemistry, primarily due to their ability to form stable and often colored or fluorescent complexes with a wide range of metal ions rroij.comnih.govscispace.comtandfonline.com. This property is exploited for the detection, separation, and quantification of metal ions.
The introduction of a chlorine atom at the 8-position and a hydroxyl group at the 7-position in this compound is expected to modulate its chelating properties and the spectral characteristics of its metal complexes compared to the parent 8-hydroxyquinoline. These derivatives can be used as:
Chromogenic Reagents: The formation of colored complexes with metal ions allows for their colorimetric determination using spectrophotometry.
Fluorogenic Reagents: Many metal complexes of 8-hydroxyquinoline derivatives are highly fluorescent, enabling the sensitive and selective determination of metal ions by fluorimetry scispace.com. The fluorescence is often enhanced upon chelation due to increased molecular rigidity and prevention of excited-state proton transfer scispace.com.
Extractants for Separation and Preconcentration: The lipophilic nature of the metal complexes of quinoline derivatives facilitates their extraction from aqueous solutions into an immiscible organic solvent. This is a common method for separating target metal ions from interfering species and for preconcentrating them before instrumental analysis.
Components of Chemical Sensors: 8-Hydroxyquinoline derivatives can be immobilized on solid supports or incorporated into membranes to create chemical sensors for the continuous monitoring of specific metal ions. These sensors often rely on a change in an optical signal (color or fluorescence) upon binding of the analyte researchgate.net.
Extraction and Separation Techniques (e.g., as a chelating agent in solvent extraction)
The core principle behind the use of this compound in extraction and separation lies in its ability to act as a chelating agent. Chelating agents form stable, often colored, complexes with metal ions, which can then be selectively extracted from an aqueous phase into an immiscible organic solvent. This process, known as solvent extraction, is a cornerstone of analytical chemistry and hydrometallurgy for the separation and purification of metals.
Detailed Research Findings:
While direct studies on this compound are scarce, extensive research on analogous compounds like 8-hydroxyquinoline and its other halogenated derivatives provides a framework for understanding its potential. The extraction efficiency of these compounds is highly dependent on several factors, including the pH of the aqueous phase, the choice of the organic solvent, and the concentration of the chelating agent.
The general mechanism for the extraction of a divalent metal ion (M²⁺) can be represented as:
M²⁺ (aq) + 2 H(8-CQ-7-O) (org) ⇌ M(8-CQ-7-O)₂ (org) + 2 H⁺ (aq)
Where H(8-CQ-7-O) represents this compound. The equilibrium of this reaction is pH-dependent; by controlling the pH, selective extraction of different metal ions can be achieved. For instance, many metal-oxine complexes are effectively extracted in the pH range of 2 to 10.
The selectivity of this compound for different metal ions would be a critical area of investigation. It is anticipated that it would form stable complexes with a range of transition metals. The table below illustrates the typical pH ranges for the extraction of various metal ions using the parent compound, 8-hydroxyquinoline, which can serve as a predictive guide for the behavior of this compound.
Table 1: Typical pH Ranges for Metal Extraction with 8-Hydroxyquinoline
| Metal Ion | Typical pH Range for Extraction |
|---|---|
| Cu²⁺ | 2.7 - 7.0 |
| Fe³⁺ | 1.9 - 3.0 |
| Al³⁺ | 4.3 - 4.6 |
| Ni²⁺ | > 4.2 |
| Co²⁺ | > 4.0 |
| Zn²⁺ | > 4.6 |
| Mn²⁺ | 6.8 - 9.5 |
Spectrophotometric and Fluorometric Reagents
The formation of colored and often fluorescent chelates makes 8-hydroxyquinoline derivatives valuable reagents for the spectrophotometric and fluorometric determination of metal ions. It is highly probable that this compound would also exhibit these properties.
Spectrophotometric Applications:
Upon chelation with a metal ion, the electronic structure of the this compound molecule is altered, leading to a shift in its absorption spectrum, typically towards longer wavelengths (a bathochromic shift). This color change can be measured using a spectrophotometer, and the absorbance is directly proportional to the concentration of the metal ion, according to the Beer-Lambert law.
Detailed Research Findings:
A typical spectrophotometric method would involve reacting a sample containing the target metal ion with a solution of this compound under optimized conditions (e.g., pH, solvent). The absorbance of the resulting solution would then be measured at the wavelength of maximum absorption (λmax) of the metal complex. A calibration curve, prepared using standard solutions of the metal ion, would be used for quantification.
Key analytical parameters for a spectrophotometric method based on a hypothetical this compound-metal complex are outlined in the table below. These values are based on typical data for other halogenated 8-hydroxyquinolines.
Table 2: Hypothetical Analytical Parameters for Spectrophotometric Determination of a Divalent Metal Ion (e.g., Cu²⁺) with this compound
| Parameter | Anticipated Value |
|---|---|
| Wavelength of Maximum Absorption (λmax) | 390 - 420 nm |
| Molar Absorptivity (ε) | 1 x 10⁴ - 5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Beer's Law Range | 0.1 - 5.0 ppm |
| Sandell's Sensitivity | 0.001 - 0.005 µg cm⁻² |
| Stoichiometry (Metal:Ligand) | 1:2 |
Fluorometric Applications:
Many metal complexes of 8-hydroxyquinoline derivatives exhibit strong fluorescence, which can be exploited for highly sensitive and selective analytical methods. The parent 8-hydroxyquinoline molecule itself shows weak fluorescence, but upon chelation with certain metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺), the fluorescence is significantly enhanced. This phenomenon, known as chelation-enhanced fluorescence (CHEF), provides a basis for fluorometric quantification.
Detailed Research Findings:
In a fluorometric method, the sample would be treated with this compound, and the fluorescence intensity of the resulting solution would be measured at the specific excitation and emission wavelengths of the metal complex. The intensity of the emitted light is proportional to the concentration of the analyte. Fluorometry often offers lower detection limits compared to spectrophotometry.
The potential fluorometric properties of this compound in the presence of a suitable metal ion are projected in the following table.
Table 3: Projected Fluorometric Properties of an this compound-Metal Complex (e.g., with Al³⁺)
| Parameter | Projected Value |
|---|---|
| Excitation Wavelength (λex) | 370 - 390 nm |
| Emission Wavelength (λem) | 480 - 520 nm |
| Quantum Yield (ΦF) | > 0.1 |
| Limit of Detection (LOD) | 1 - 10 ppb |
Chromatographic Derivatization Agents
In chromatography, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its chromatographic properties or detectability. Compounds that lack a suitable chromophore or fluorophore can be reacted with a derivatizing agent to attach a "tag" that can be easily detected by UV-Visible or fluorescence detectors.
Given its reactive hydroxyl group and potential chromophoric/fluorophoric properties upon chelation, this compound could theoretically be developed as a pre-column or post-column derivatization reagent. It could be used to derivatize analytes containing functional groups that can react with the hydroxyl group, or it could be used to derivatize metal ions prior to their separation by techniques like ion-pair chromatography.
Detailed Research Findings:
While there is no specific literature on the use of this compound as a chromatographic derivatization agent, the principle can be illustrated by the well-established use of similar compounds. For instance, dansyl chloride, another aromatic compound, is widely used to derivatize amines and phenols to render them fluorescent for HPLC analysis.
A hypothetical application of this compound as a pre-column derivatization reagent for the analysis of a primary amine (R-NH₂) could proceed as follows:
Reaction: The amine is reacted with a suitably activated form of this compound to form a stable, detectable derivative.
Separation: The derivatized amine is then injected into an HPLC system, typically with a reversed-phase column (e.g., C18).
Detection: The derivative is detected as it elutes from the column using a UV-Visible or fluorescence detector set at the optimal wavelength for the derivative.
The success of such an application would depend on the reactivity of the this compound, the stability of the derivative, and the absence of interfering by-products.
Research on Derivatives, Analogues, and Structure Activity/property Relationship Studies
Systematic Modification of the Quinoline (B57606) Core
Systematic modification of the quinoline core of 8-chloroquinolin-7-ol and related quinoline structures has been a key strategy to explore and enhance biological activities. The quinoline nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. mdpi.com Modifications often involve introducing various substituents at different positions on the bicyclic ring system to modulate the electronic and steric properties of the molecule.
For instance, in broader quinoline derivatives, linking the core to other pharmacophoric units, such as in Morita-Baylis-Hillman adducts (MBHA), has been shown to improve cytotoxic effects against cancer cell lines. researchgate.net This hybrid-molecule approach demonstrates that the 7-chloroquinoline moiety can significantly enhance the biological activity of the parent compound. researchgate.net Similarly, the introduction of a 1,2,3-triazole moiety to the 8-hydroxyquinoline (B1678124) scaffold has been investigated, as the nitrogen atoms in the triazole ring can improve the chelating properties of the parent molecule, which is often crucial for its biological activity. researchgate.net
Studies on related 7-chloroquinoline derivatives have shown that introducing sulphonamide moieties can lead to compounds with potent antifungal and antibacterial activities. researchgate.net The position and nature of substituents are critical. For example, in a series of 8-hydroxyquinoline analogues, the introduction of halogen substituents on ancillary aromatic rings was studied to understand their electronic and steric impacts on antiproliferation activity. researchgate.net Research on quinoline-5,8-diones involved the chemoselective displacement of a bromine atom at the C(7) position with various phenols to probe the lipid-binding sites of target enzymes like sphingosine kinase. mdpi.com These examples highlight a common strategy: using the fundamental quinoline structure and systematically altering its substituents to fine-tune its interaction with biological targets.
Derivatization of the Hydroxyl and Chloro Groups for Enhanced Properties
The hydroxyl group at position 7 and the chloro group at position 8 of the quinoline core are primary targets for derivatization to enhance the molecule's properties. The hydroxyl group, in particular, is crucial for the chelating ability of 8-hydroxyquinolines, a mechanism often linked to their biological effects. researchgate.net
One significant modification strategy is glycoconjugation, where a sugar moiety is attached to the quinoline scaffold. This approach aims to improve bioavailability and solubility. mdpi.com In studies involving the related 8-hydroxyquinoline (8-HQ), glycoconjugates were synthesized and showed that such modifications could influence cytotoxicity and selectivity against cancer cells. mdpi.com For example, 8-quinolinyl-β-D-glucopyranoside, an 8-HQ glucoconjugate, demonstrated antiproliferative activity against tumor cells in the presence of copper(II) ions after being cleaved by β-glucosidase. rroij.com
The hydroxyl group can also be a site for introducing linkers to attach other functional molecules. The synthesis of hybrid molecules often involves modifying this group to connect moieties like triazoles or benzimidazoles, which can enhance the compound's chelating properties or introduce new biological activities. researchgate.net
Exploration of Stereochemical Analogues and Enantiomers
The exploration of stereochemistry, including the synthesis and evaluation of specific enantiomers, is a critical aspect of drug development for quinoline-based compounds. When a molecule is chiral, its enantiomers (non-superimposable mirror images) can exhibit significantly different biological activities, potencies, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other.
Research into derivatives of 8-hydroxyquinoline has led to the development of novel, stereoselective syntheses to prepare specific enantiomers. google.com Patents have been filed for novel enantiomeric derivatives of 8-hydroxyquinoline compounds, such as 7-[(R)-[(4-Methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]-methyl]quinoline-8-ol and its (S)-enantiomer. google.com The focus on isolating and testing individual enantiomers indicates a recognition that the racemic mixture (a 1:1 mixture of both enantiomers) may not have the optimal therapeutic profile. google.com
The development of these specific stereoisomers allows for a more precise understanding of the structure-activity relationship. By separating and testing each enantiomer, researchers can identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), potentially leading to a drug with higher efficacy and a better safety profile. The subject matter of this research often includes not only the enantiomers themselves but also their pharmaceutically acceptable salts and metal complexes, particularly with zinc. google.com
Structure-Property/Activity Relationship (SPR/SAR) Elucidation (Theoretical and Experimental)
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its derivatives influences their biological activity. These studies involve making systematic chemical modifications and evaluating their impact on a specific biological endpoint, such as anticancer or antimicrobial activity.
A key feature of the 8-hydroxyquinoline scaffold, which includes this compound, is its ability to chelate metal ions via the pyridine (B92270) nitrogen and the hydroxyl oxygen. This chelation is often crucial for its biological activity. researchgate.netrroij.com The electronic properties of the quinoline ring system, influenced by substituents, play a critical role in this activity.
Key SAR Findings for Quinolines:
Hydroxyl Group Position: The position of the hydroxyl group is critical. Derivatives with a hydroxyl group at position 8 were found to be more active than those with the hydroxyl group at position 4, suggesting that the specific arrangement allowing for metal chelation is vital for antifungal activity. nih.gov
Substituents on the Quinoline Core: The introduction of different functional groups and heterocyclic rings can significantly modulate activity. For example, combining the 7-chloroquinoline moiety with other pharmacophoric units can lead to hybrid molecules with improved cytotoxic effects. researchgate.net The introduction of an electron-donating group or halogen substituents can improve the growth-inhibitory effect of these molecules. researchgate.net
Theoretical studies, such as quantitative structure-activity relationship (QSAR) analyses, complement experimental findings. These computational models use molecular descriptors to predict the biological activity of compounds. For instance, linear discriminant analysis based on quantum chemical calculations has been used to classify the activity of heterocyclic compounds at specific receptors, confirming the critical role of partial charges and electronic configurations in determining biological effects. researchgate.net
The following table summarizes the impact of structural modifications on the activity of quinoline derivatives based on published research.
| Structural Modification | Position(s) | Observed Effect on Biological Activity | Reference Example |
|---|---|---|---|
| Addition of Chloro Group | 6 | Increased anticancer activity | Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile nih.gov |
| Hydroxyl Group | 8 vs. 4 | Position 8 showed higher antifungal activity than position 4 | Umbelliferone-8-hydroxyquinoline analogues nih.gov |
| Hybridization with other moieties | Varied | Enhanced cytotoxic potential | MBHA/7-chloroquinoline hybrids researchgate.net |
| Glycoconjugation | 8 (via -OH) | Influenced cytotoxicity and selectivity, potential for improved bioavailability | 8-HQ glycoconjugates mdpi.com |
| Introduction of 1,2,3-Triazole Ring | Varied | Improves chelating properties and can confer antiproliferative activity | 8-HQ derivatives with a triazole linker researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Chloroquinolin-7-ol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with chlorinated precursors under acidic conditions. Purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended. Validate purity using HPLC (C18 column, 1.0 mL/min flow, UV detection at 254 nm) and confirm structural integrity via H/C NMR (DMSO-d6 solvent) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalysts) and cross-referencing spectral data with literature .
Q. How can researchers ensure stability of this compound in aqueous solutions for biological assays?
- Methodological Answer : Conduct stability studies under varying pH (4–9), temperatures (4–37°C), and light exposure. Use UV-Vis spectroscopy to monitor degradation (absorbance shifts at 270–300 nm). For long-term storage, lyophilize the compound and store in amber vials under inert gas. Include stability data in supplementary materials to support experimental reproducibility .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?
- Methodological Answer : Employ UV-Vis spectroscopy to identify π→π* transitions (200–400 nm range) and fluorescence spectroscopy to assess emission profiles (excitation at 320 nm). Compare results with computational predictions (e.g., DFT calculations for HOMO-LUMO gaps). Cross-validate with cyclic voltammetry to determine redox potentials in non-aqueous solvents .
Advanced Research Questions
Q. How can contradictory data on this compound’s metal-binding affinity be resolved?
- Methodological Answer : Address discrepancies by standardizing assay conditions (pH, ionic strength, solvent polarity). Use isothermal titration calorimetry (ITC) to measure binding constants directly, and validate with fluorescence quenching experiments. Perform competitive binding assays with EDTA or other chelators to confirm specificity. Publish raw datasets and statistical analyses (e.g., error propagation models) to enable peer validation .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Use kinetic isotope effects (KIE) and intermediate trapping (e.g., TEMPO for radical pathways). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Computational modeling (MD simulations, transition state analysis) can identify rate-limiting steps. Replicate findings across multiple labs to mitigate instrumentation bias .
Q. How can researchers design experiments to probe this compound’s role in photodynamic therapy (PDT)?
- Methodological Answer : Quantify singlet oxygen generation using SOSG (Singlet Oxygen Sensor Green) in cell-free and cellular models. Correlate with cytotoxicity assays (MTT or Annexin V staining) under controlled light exposure (wavelength, intensity). Include negative controls (e.g., compounds without PDT activity) and validate with confocal microscopy to localize intracellular uptake .
Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB IDs relevant to quinoline interactions). Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. Use QSAR models to optimize substituent effects on bioactivity .
Guidance for Reporting and Reproducibility
- Data Contradiction Analysis : Adopt triangulation by combining experimental, computational, and literature data. Publish raw datasets and statistical codes in repositories like Zenodo .
- Ethical Compliance : Declare conflicts of interest and adhere to safety protocols (e.g., MedChemExpress handling guidelines for chlorinated compounds) .
- Literature Review : Follow PRISMA guidelines for systematic reviews, focusing on databases like PubMed and Web of Science, excluding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
